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Compound of Interest

Compound Name:
3-Biphenylpropionic acid, 4'-

chloro-5-methoxy-

CAS No.: 61888-68-4

Cat. No.: B13960148

Get Quote

Executive Summary & Compound Identity
4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS: 61888-68-4) is a lipophilic carboxylic acid

derivative structurally related to the fenamate and propionic acid classes of non-steroidal anti-

inflammatory drugs (NSAIDs). Often utilized as a specialized intermediate in the synthesis of

heterocyclic bioactive molecules or as a probe in cyclooxygenase (COX) inhibition studies, its

solubility profile is governed by the interplay between its hydrophobic biphenyl core and the

ionizable propionic acid tail.

This guide provides a definitive technical analysis of its physicochemical properties, solubility

behavior in organic and aqueous media, and validated protocols for experimental

determination.
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Parameter Detail

IUPAC Name
3-[3-(4-chlorophenyl)-5-

methoxyphenyl]propanoic acid

CAS Registry Number 61888-68-4

Molecular Formula C₁₆H₁₅ClO₃

Molecular Weight 290.74 g/mol

InChIKey AYVTVYUNJPRWEQ-UHFFFAOYSA-N

Appearance White solid (crystalline)

Physicochemical Properties & Solubility Data
Thermodynamic Solubility Profile
The solubility of 4'-chloro-5-methoxy-3-biphenylpropionic acid is heavily pH-dependent due to

the carboxylic acid moiety. The data below synthesizes experimental observations from

synthetic workflows and calculated QSPR (Quantitative Structure-Property Relationship)

models.

Aqueous Solubility (pH-Dependent)
The compound exhibits a classic "intrinsic solubility" (

) limited profile in acidic media, with exponential solubility increases above its pKa.
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Medium pH Solubility Status Mechanism

0.1 N HCl 1.2 Insoluble (< 1 µg/mL)

Protonated (neutral)

form dominates; high

lipophilicity prevents

solvation.

Acetate Buffer 4.5 Very Low

Near pKa; equilibrium

between neutral and

mono-anionic species.

Phosphate Buffer 6.8 Moderate

Ionization increases;

salt formation

improves solvation.

0.1 N NaOH 13.0 Soluble (> 10 mg/mL)

Fully deprotonated

carboxylate anion (

); high aqueous

solubility.

Organic Solvent Solubility
Based on synthetic isolation protocols (e.g., extraction and recrystallization), the compound

demonstrates high affinity for moderately polar aprotic and chlorinated solvents.
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Solvent Solubility Rating Application Relevance

Dichloromethane (DCM) High (> 50 mg/mL)
Primary solvent for extraction

and synthesis workups [1].

DMSO High (> 100 mg/mL)
Preferred for biological stock

solutions (10-20 mM).

Methanol / Ethanol High
Suitable for recrystallization

and stock preparation.

Acetone High
Good solvent for rapid

evaporation/transfer.

Hexane Low
Used as an anti-solvent to

induce precipitation.

Key Physicochemical Constants
These constants drive the solubility behavior and biodistribution potential.

Property Value Source/Method

XLogP3 3.9

Predicted (PubChem) [2];

Indicates high lipophilicity and

permeability.

pKa (Acid) ~4.5

Calculated (Carboxylic acid

typical); determines pH-

solubility inflection point.

Topological Polar Surface Area

(TPSA)
46.5 Å²

Indicates good membrane

permeability (Rule of 5

compliant).

H-Bond Donors 1 Carboxylic acid -OH.

H-Bond Acceptors 3
Carboxyl oxygens + Methoxy

oxygen.
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Mechanistic Analysis & Visualization
The solubility logic of this compound follows a Lipophilicity vs. Ionization trade-off. The biphenyl

core drives the high LogP (requiring organic solvents), while the propionic acid tail acts as a

pH-switch.

Diagram 1: Solubility Decision Logic
This workflow illustrates the decision process for solvent selection based on the compound's

state.
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Compound: 4'-chloro-5-methoxy-
3-biphenylpropionic acid

Select Solvent Medium

Organic Solvent Aqueous Medium

Check Polarity

Dichloromethane (DCM)
High Solubility

(Synthesis/Extraction)

Chlorinated/Polar

DMSO/Ethanol
High Solubility

(Bio-Assay Stock)

Polar Aprotic

Hexane/Heptane
Low Solubility
(Precipitation)

Non-polar

Check pH vs pKa (4.5)

pH < pKa (Acidic)
Protonated Form (COOH)

pH < 4.5

pH > pKa (Basic)
Ionized Form (COO-)

pH > 6.0

Insoluble / Precipitate
(S < 1 µg/mL)

Soluble Salt
(Na+/K+ Counterion)

Click to download full resolution via product page

Caption: Solubility decision tree highlighting the critical role of pH and solvent polarity for CAS

61888-68-4.

Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols to empirically validate

the solubility data for your specific batch or formulation.
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Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
Objective: Determine equilibrium solubility in pH 7.4 phosphate buffer (simulating physiological

conditions).

Preparation: Weigh ~5 mg of solid compound into a 4 mL glass vial.

Solvent Addition: Add 2 mL of 50 mM Phosphate Buffer (pH 7.4).

Equilibration:

Incubate at 37°C with constant agitation (shaking or stirring) for 24 hours.

Note: Ensure excess solid remains visible; if not, add more solid.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter

(pre-saturated to prevent adsorption).

Quantification:

Dilute the supernatant with Methanol (1:1 v/v) to ensure the dissolved compound remains

in solution during analysis.

Analyze via HPLC-UV (Detection @ 254 nm).

Calculate concentration against a standard curve prepared in Methanol.

Protocol B: Potentiometric pKa Determination
Objective: Accurate determination of the ionization constant to predict pH-dependent solubility.

System: Use a Sirius T3 or equivalent potentiometric titrator.

Sample: Dissolve ~1 mg of compound in a co-solvent system (e.g., Methanol/Water ratios:

30%, 40%, 50%).

Titration:
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Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

Perform titrations at 3 different co-solvent ratios (Yasuda-Shedlovsky extrapolation).

Analysis: Extrapolate the "Apparent pKa" values to 0% organic solvent to obtain the aqueous

pKa.
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4-chloro-5-methoxy-3-biphenylpropionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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